(4S)-4-butyl-L-glutamic acid chemical properties
(4S)-4-butyl-L-glutamic acid chemical properties
An In-Depth Technical Guide to the Chemical Properties of (4S)-4-Butyl-L-glutamic Acid
Abstract
(4S)-4-butyl-L-glutamic acid is a non-proteinogenic amino acid analogue of L-glutamic acid, characterized by a butyl substituent at the C4 position. As a molecule of interest for researchers in neuroscience and drug development, particularly in the context of glutamate receptor and transporter modulation, a thorough understanding of its chemical properties is paramount. This technical guide provides a comprehensive overview of the known and predicted chemical properties of (4S)-4-butyl-L-glutamic acid. It covers stereochemistry, physicochemical characteristics, spectroscopic signatures, a plausible synthetic strategy, and robust analytical methodologies. This document is intended for researchers, scientists, and drug development professionals who require a detailed chemical foundation for handling, characterizing, and utilizing this compound in their work.
Chemical Structure and Stereochemistry
(4S)-4-butyl-L-glutamic acid, also systematically named (2S,4S)-2-amino-4-butylpentanedioic acid, possesses two chiral centers at the C2 (α-carbon) and C4 (γ-carbon) positions. The "L" designation refers to the (S) configuration at the α-carbon, consistent with naturally occurring amino acids. The "(4S)" designation specifies the stereochemistry at the substituted γ-carbon. This specific stereoisomer is crucial, as biological activity of glutamate analogues is often highly dependent on precise stereochemical configurations.
The butyl group introduces significant lipophilicity to the side chain compared to the parent L-glutamic acid, which can influence its interaction with biological targets, solubility, and metabolic stability.
Caption: 2D structure of (4S)-4-butyl-L-glutamic acid.
Physicochemical Properties
While extensive experimental data for this specific analogue is not widely published, its properties can be reliably predicted based on its structure and comparison with L-glutamic acid and other 4-substituted analogues. The introduction of the four-carbon alkyl chain is the primary determinant of its unique characteristics.
| Property | Value / Description | Rationale & Scientific Insight |
| CAS Number | 14344-45-7 | Unique identifier for this specific chemical substance.[1] |
| Molecular Formula | C₉H₁₇NO₄ | Derived from its atomic composition. |
| Molecular Weight | 203.24 g/mol | Calculated from the molecular formula.[1] |
| Appearance | Predicted: White to off-white crystalline solid | Typical appearance for amino acids and their derivatives. |
| pKa Values | α-COOH: ~2.1γ-COOH: ~4.4α-NH₃⁺: ~9.5 | The pKa of the α-carboxyl and α-amino groups are expected to be similar to L-glutamic acid.[2] The butyl group's electron-donating inductive effect may slightly increase the pKa of the adjacent γ-carboxyl group compared to glutamic acid's ~4.3.[3] |
| Solubility | Predicted: Soluble in acidic/basic aqueous solutions and polar organic solvents (e.g., methanol, DMSO). Limited solubility in neutral water and low solubility in nonpolar solvents (e.g., hexane). | The zwitterionic nature at neutral pH limits water solubility. The butyl group enhances solubility in organic solvents compared to L-glutamic acid.[4][5] Solubility in aqueous solutions is greatly increased at pH values below the α-COOH pKa or above the α-NH₃⁺ pKa due to salt formation. |
| Optical Rotation | Not determined. | The specific rotation would need to be experimentally measured and would be a key parameter for confirming the enantiomeric purity of a synthesized batch. |
Predicted Spectroscopic Signatures
Spectroscopic analysis is essential for structural confirmation and purity assessment. The following are predicted key features for ¹H NMR, ¹³C NMR, and Mass Spectrometry.
¹H NMR Spectroscopy
(Predicted for D₂O, 500 MHz)
| Proton Assignment | Predicted Shift (ppm) | Multiplicity | Coupling Insight |
| Hα (C2-H) | ~3.8 | dd | Coupled to the two diastereotopic Hβ protons. |
| Hβ (C3-H₂) | ~2.1 - 2.3 | m | Complex multiplet due to coupling with Hα and Hγ. These protons are diastereotopic. |
| Hγ (C4-H) | ~2.4 - 2.6 | m | Complex multiplet due to coupling with Hβ protons and the adjacent CH₂ of the butyl group. |
| Butyl-CH₂ (α') | ~1.4 - 1.6 | m | Protons adjacent to the chiral C4 center. |
| Butyl-CH₂ (β', γ') | ~1.2 - 1.4 | m | Overlapping signals from the central part of the butyl chain. |
| Butyl-CH₃ | ~0.9 | t | Triplet from coupling to the adjacent CH₂ group. |
Insight: The key diagnostic signals are the upfield triplet for the butyl methyl group and the complex multiplets for the backbone protons. The exact shifts and coupling constants of the Hβ and Hγ protons are sensitive indicators of the molecule's preferred conformation in solution. Comparison with the spectrum of L-glutamic acid would show the disappearance of one Hγ proton signal and the appearance of the butyl group signals.[6][7]
¹³C NMR Spectroscopy
(Predicted for D₂O, 125 MHz)
| Carbon Assignment | Predicted Shift (ppm) | Rationale |
| α-COOH (C1) | ~175 | Typical chemical shift for an α-carboxylic acid carbon in an amino acid. |
| γ-COOH (C5) | ~180 | The γ-carboxyl carbon is typically downfield compared to the α-carboxyl. |
| Cα (C2) | ~55 | Standard shift for the α-carbon of glutamic acid. |
| Cγ (C4) | ~40 - 45 | The substitution with a butyl group will shift this carbon significantly compared to the C4 of glutamic acid (~34 ppm). |
| Cβ (C3) | ~30 - 35 | Shift influenced by the substitution at the adjacent C4 position. |
| Butyl-C (α') | ~30 - 35 | Aliphatic carbon adjacent to the backbone. |
| Butyl-C (β') | ~28 | Aliphatic carbon. |
| Butyl-C (γ') | ~22 | Aliphatic carbon. |
| Butyl-C (δ') | ~14 | Terminal methyl carbon, characteristically upfield. |
Mass Spectrometry (MS)
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Electrospray Ionization (ESI-MS): This is the preferred method for soft ionization.
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Positive Mode: Expected [M+H]⁺ = 204.24
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Negative Mode: Expected [M-H]⁻ = 202.22
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-
Electron Impact (EI-MS) Fragmentation: While less common for this type of molecule, EI-MS would yield characteristic fragments.
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A prominent fragment would arise from the loss of the γ-carboxyl group (-COOH, 45 Da) and parts of the butyl chain.[8]
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Loss of water (-H₂O, 18 Da) is also a common fragmentation pathway.
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-
Analytical Consideration: When using LC-MS, it is crucial to be aware of the potential for in-source cyclization of glutamic acid and its derivatives to form pyroglutamic acid analogues.[9] This can lead to an artifact peak at [M-H₂O+H]⁺. Chromatographic separation is therefore essential to distinguish the true analyte from this artifact.
Proposed Synthesis and Characterization Workflow
A robust and stereoselective synthesis is critical. Based on established methodologies for similar 4-substituted glutamic acid derivatives, an asymmetric Michael (1,4-conjugate) addition is a highly plausible and effective strategy.[10][11]
Caption: Proposed workflow for synthesis and quality control.
Chemical Reactivity and Stability
-
Functional Group Reactivity: The molecule contains three primary functional groups: two carboxylic acids and one primary amine. These groups can undergo standard reactions (e.g., esterification, amidation, N-acylation) and are key to its zwitterionic character.
-
Stability:
-
Thermal Stability: Like L-glutamic acid, the 4-butyl derivative is susceptible to intramolecular cyclization upon heating in aqueous solution, forming the corresponding 4-butyl-pyroglutamic acid.[12] This is an important consideration during sample preparation, storage of solutions, and certain analytical techniques like GC-MS that require high temperatures.
-
pH Stability: The compound is stable across a wide pH range at ambient temperature. However, extreme pH combined with high temperature can accelerate degradation or racemization.[12]
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Storage: For long-term storage, the compound should be kept as a solid in a cool, dry, and dark place to prevent degradation.[13] Solutions should be prepared fresh or stored frozen at -20°C or below for short durations.
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Recommended Analytical Protocol: Purity and Identity Verification by LC-MS/MS
This protocol provides a self-validating system for the routine analysis of (4S)-4-butyl-L-glutamic acid, ensuring accuracy by separating the analyte from potential impurities and degradation products.
-
Objective: To determine the purity and confirm the identity of the target compound.
-
Instrumentation: UHPLC system coupled to a triple quadrupole or high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap).
-
Methodology:
-
Column Selection: A reversed-phase C18 column (e.g., 100 x 2.1 mm, 1.8 µm particle size) is an excellent starting point. The butyl group provides sufficient retention for this mode of chromatography.
-
Rationale: C18 columns provide robust separation for moderately polar to nonpolar analytes. The increased lipophilicity of the target molecule makes it well-suited for this stationary phase.
-
-
Mobile Phase:
-
A: 0.1% Formic Acid in Water
-
B: 0.1% Formic Acid in Acetonitrile
-
Rationale: Formic acid acts as a proton source, promoting good peak shape and efficient ionization in positive ESI mode.
-
-
Gradient Elution:
-
Start at 2-5% B, hold for 1 minute.
-
Ramp to 95% B over 5-7 minutes.
-
Hold at 95% B for 2 minutes (column wash).
-
Return to initial conditions and re-equilibrate for 3 minutes.
-
Rationale: A gradient is necessary to elute the polar analyte effectively while also washing out any more nonpolar impurities. This gradient should be optimized to ensure baseline separation from the potential pyroglutamic acid derivative, which would elute later due to its increased neutrality and lipophilicity.
-
-
Mass Spectrometer Conditions (Positive ESI):
-
Full Scan (Identity): Scan a range of m/z 100-300 to confirm the presence of the [M+H]⁺ ion at 204.24.
-
Targeted MS/MS (Purity & Confirmation): Use Multiple Reaction Monitoring (MRM).
-
Parent Ion (Q1): m/z 204.2
-
Product Ions (Q3): Select 2-3 characteristic fragment ions (e.g., loss of H₂O, loss of COOH). This requires initial optimization by infusing a pure standard.
-
-
Rationale: MRM provides exceptional sensitivity and selectivity, allowing for accurate quantification and purity assessment even in complex matrices. Monitoring multiple transitions confirms the identity of the peak and reduces the likelihood of false positives.[9]
-
-
System Validation:
-
Analyze a blank (solvent) injection to ensure no system contamination.
-
Inject a known standard to confirm retention time and MS/MS response.
-
Spike a sample with a small amount of standard to confirm peak identity if necessary.
-
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Conclusion
(4S)-4-butyl-L-glutamic acid presents a unique chemical profile defined by its specific stereochemistry and the lipophilic butyl side chain. While direct experimental data is limited, a robust understanding of its properties can be achieved through predictive analysis grounded in the principles of organic chemistry and data from related analogues. Its synthesis is plausibly achieved through stereoselective conjugate addition. Characterization requires a suite of modern analytical techniques, with a particular emphasis on chromatography to ensure stereochemical and chemical purity, and mass spectrometry designed to avoid common artifacts like in-source cyclization. This guide provides the foundational chemical knowledge required for scientists to confidently incorporate this compound into their research and development pipelines.
References
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Akkinepalli, R. R., et al. (2020). Synthesis and Biological Evaluation of tert-Butyl Ester and Ethyl Ester Prodrugs of L-γ-Methyleneglutamic Acid Amides for Cancer. Molecules, 25(22), 5496. Available at: [Link]
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